

An In-Depth Technical Guide to Allyl (triphenylphosphoranylidene)acetate

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Compound of Interest

Compound Name:	Allyl (triphenylphosphoranylidene)acetate
Cat. No.:	B010692

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This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Allyl (triphenylphosphoranylidene)acetate**, a key reagent in modern organic synthesis.

Core Chemical Properties and Identification

Allyl (triphenylphosphoranylidene)acetate is a stabilized Wittig reagent used to synthesize α,β -unsaturated allyl esters from aldehydes and ketones.^{[1][2]} Its ester functional group stabilizes the ylide, which influences its reactivity and the stereochemistry of the resulting alkene.^[3] The allyl ester group can be selectively removed under mild conditions, making this reagent particularly valuable in the synthesis of complex molecules.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	104127-76-6[4]
Molecular Formula	C ₂₃ H ₂₁ O ₂ P[4]
Molecular Weight	360.4 g/mol [4][5]
Appearance	Off-white to yellow solid/powder
Melting Point	71-73 °C[6]
Purity (Typical)	≥95%[5]
Solubility	Soluble in chloroform and other similar solvents; limited solubility in polar solvents like water and alcohols.[7]

| Storage | Store at 10°C - 25°C in a well-closed container.[4] |

Table 2: Spectroscopic Data

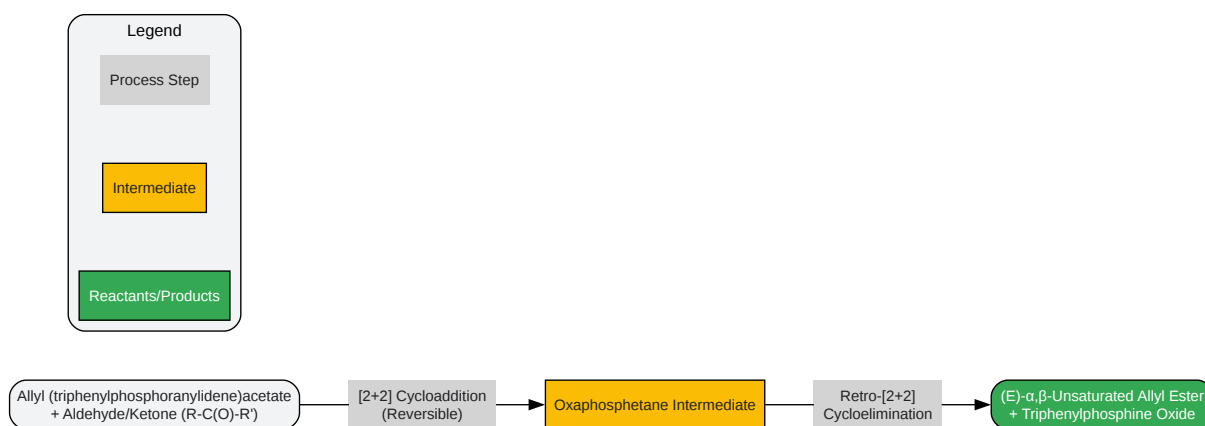
Spectroscopy	Data
¹ H NMR	Spectral data is available in databases such as SpectraBase.[8]
¹³ C NMR	Spectral data is available in databases such as SpectraBase.[8]
³¹ P NMR	The phosphorus signal for phosphoranylidene species of this type typically appears around δ ≈ 20 ppm.[5]
FTIR	An ATR-IR spectrum is available in the SpectraBase database.[8]

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) can be used to validate the molecular ion peak.[5] |

Reactivity and Mechanism: The Wittig Reaction

The primary application of **Allyl (triphenylphosphoranylidene)acetate** is in the Wittig reaction, a fundamental method for carbon-carbon double bond formation.[5] As a stabilized ylide, it reacts with aldehydes and ketones to preferentially form the (E)-alkene (trans isomer). [3]

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. [5][9] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1] For stabilized ylides, the initial formation of the oxaphosphetane is often reversible.[5]



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Caption: The Wittig reaction mechanism for a stabilized ylide.

Experimental Protocols

Protocol 3.1: Synthesis of Allyl (triphenylphosphoranylidene)acetate

The synthesis is a two-step process: formation of the phosphonium salt followed by deprotonation to form the ylide.

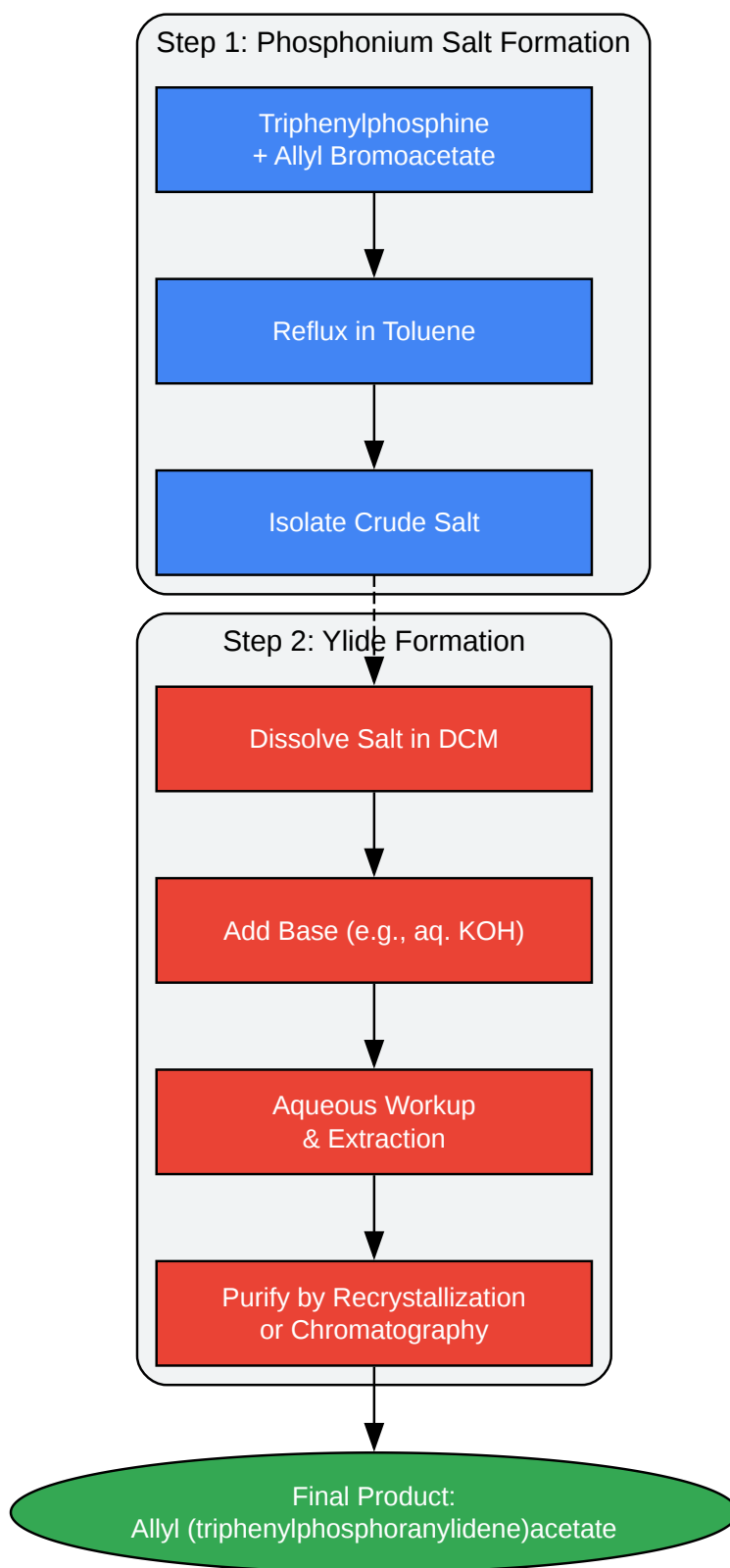
Step 1: Synthesis of (Allyloxycarbonylmethyl)triphenylphosphonium Bromide (Precursor Salt)

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- Reagents: Charge the flask with triphenylphosphine (1.0 equivalent) and a suitable solvent such as toluene or acetonitrile.^[5]
- Reaction: Add allyl bromoacetate (1.0 equivalent) to the solution.
- Heating: Heat the mixture to reflux and stir for 16-24 hours.^[10] The reaction is a classic S_N2 quaternization of the phosphine.^[5]
- Isolation: After cooling, the phosphonium salt often precipitates. If not, concentrate the mixture in vacuo. The resulting crude salt, often a solid or viscous gum, can be washed with a non-polar solvent like diethyl ether and dried. It is typically used in the next step without further purification.^[10]

Step 2: Formation of Allyl (triphenylphosphoranylidene)acetate (Ylide)

- Setup: Dissolve the crude phosphonium salt from Step 1 in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).^{[5][10]}
- Deprotonation: Add a suitable base. Due to the acidity of the α -proton (stabilized by the ester), a weak base is sufficient.^[5] Add an aqueous solution of a base like sodium hydroxide or potassium hydroxide dropwise while stirring vigorously.^[10] Alternatively, bases like triethylamine can be used in an organic solvent.^[11]
- Extraction: After deprotonation, perform an aqueous workup. Separate the organic layer, wash with water and then brine, dry over an anhydrous salt (e.g., $MgSO_4$ or Na_2SO_4), and filter.^[10]

- Purification: Concentrate the organic solution under reduced pressure. The resulting crude ylide can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes or by flash column chromatography.^[10]



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Caption: Workflow for the synthesis of the title compound.

Protocol 3.2: General Procedure for Wittig Olefination

- Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent such as THF or DCM.
- Reaction: Add **Allyl (triphenylphosphoranylidene)acetate** (1.0-1.2 equivalents) to the solution portion-wise or as a solution in the same solvent.
- Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive carbonyl compounds.[5]
- Workup: Once the reaction is complete, concentrate the mixture in vacuo.
- Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel to separate the desired α,β -unsaturated allyl ester from the byproduct.

Safety and Handling

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
- Incompatible Materials: Avoid strong oxidizing agents and strong acids/alkalis.[12]
- Stability: The compound is generally stable under recommended storage conditions.[12] As an ylide, it can be sensitive to moisture and air over long periods.

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